molecular formula C6H5BBrClO2 B1526302 3-Bromo-4-chlorophenylboronic acid CAS No. 1384956-55-1

3-Bromo-4-chlorophenylboronic acid

Cat. No. B1526302
CAS RN: 1384956-55-1
M. Wt: 235.27 g/mol
InChI Key: XUOMDGCMBBIIOE-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorophenylboronic acid is an organoboron compound . It has a CAS Number of 1384956-55-1 and a molecular weight of 235.27 . It is a solid substance .


Molecular Structure Analysis

The linear formula of 3-Bromo-4-chlorophenylboronic acid is C6H5BBrClO2 . The molecular weight is 235.27 .


Physical And Chemical Properties Analysis

3-Bromo-4-chlorophenylboronic acid is a solid substance . It has a density of 1.79±0.1 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis Applications

3-Bromo-4-chlorophenylboronic acid is primarily used in various synthesis processes, leveraging its unique chemical properties. For instance, it plays a key role in aza-Friedel–Crafts reactions, where it promotes the efficient synthesis of 3-substituted indole derivatives. This process is notable for its mild reaction conditions and excellent yields, as demonstrated in the synthesis of these indole derivatives using indoles, aromatic aldehydes, and N,N-dimethylaniline at room temperature (Goswami et al., 2015).

Additionally, 3-Bromo-4-chlorophenylboronic acid is used in the Suzuki coupling process. This technique involves the reaction of various compounds with arylboronic acids to synthesize corresponding derivatives under controlled conditions. This process has been noted for its adaptability in synthesizing new compounds with potential pharmacological applications, as seen in the synthesis of various thiophene derivatives (Ikram et al., 2015).

Materials Science and Catalysis

In the realm of materials science and catalysis, 3-Bromo-4-chlorophenylboronic acid is utilized for its ability to facilitate cross-coupling reactions in water or aqueous solvents. It has been employed in Suzuki–Miyaura reactions, particularly effective for creating biaryls and heterobiaryls, which are essential intermediates in various synthetic processes. This method is highlighted for its use in aqueous and aerobic conditions, producing important intermediates like 4′-methylbiphenyl-2-carbonitrile and 4-biphenylacetic acid (Nájera et al., 2004).

Analytical and Structural Chemistry

In analytical and structural chemistry, the study of 3-Bromo-4-chlorophenylboronic acid and its derivatives is crucial. For example, the crystal structures of related compounds like 4-chlorophenylboronic acids have been extensively studied using single-crystal X-ray diffraction methods. These studies are significant for understanding the molecular interactions and crystal packing influenced by various substituents, which is vital for designing new materials and compounds (Shimpi et al., 2007).

Safety and Hazards

The safety information for 3-Bromo-4-chlorophenylboronic acid includes a GHS07 pictogram and a warning signal word . Hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

properties

IUPAC Name

(3-bromo-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOMDGCMBBIIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718342
Record name (3-Bromo-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorophenylboronic acid

CAS RN

1384956-55-1
Record name (3-Bromo-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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